TAS-F

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Organic Synthesis

Summary of the Application: This compound serves as a source of fluoride ion for the synthesis of fluorinated compounds by C-F bond formation.

Methods of Application or Experimental Procedures: While the specific procedures can vary depending on the reaction, this compound is typically used as a reagent in the aforementioned reactions.

Results or Outcomes: The use of this compound in these reactions facilitates the formation of C-F bonds, enabling the synthesis of fluorinated compounds.

Deprotection of Silicon Protecting Groups

Scientific Field: Organic Chemistry

Summary of the Application: This compound can be used as a mild deprotecting reagent for the cleavage of silicon protecting groups.

Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to remove the silicon protecting groups.

Results or Outcomes: The use of this compound in these reactions facilitates the removal of silicon protecting groups, enabling further reactions to take place.

Synthesis of Deoxyfluoro Sugars

Scientific Field: Bioorganic Chemistry

Summary of the Application: This compound can be used to synthesize deoxyfluoro sugars by reacting with trifluoromethanesulfonyl derivatives of partially protected sugars.

Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of deoxyfluoro sugars.

Fluorination of Hydroxyl-containing Compounds

Summary of the Application: This compound can be used as a reagent for the fluorination of hydroxyl-containing compounds.

Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the fluorination of hydroxyl-containing compounds.

Synthesis of Fluorinated Aromatics

Summary of the Application: This compound can be used to synthesize fluorinated aromatic compounds by reacting with aryl triflates.

Methods of Application: The specific procedures can vary depending on the reaction, but generally, this compound is added to the reaction mixture to facilitate the formation of fluorinated aromatic compounds.

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly referred to as TASF, is a specialized reagent in organic chemistry. Its structural formula is represented as [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻. TASF serves as an anhydrous source of fluoride ions, which are crucial for various

- Cleavage of Silyl Ethers: TASF effectively cleaves silyl ether protective groups, making it valuable in organic synthesis.

- Hydrosilylation: It acts as a reagent in hydrosilylation reactions, where silicon-containing compounds react with unsaturated organic compounds.

- Cyanomethylation: TASF is utilized for the cyanomethylation of ketones, facilitating the introduction of cyano groups into organic molecules.

- Cross-Coupling Reactions: It plays a role in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds .

TASF can be synthesized through a reaction between sulfur tetrafluoride and dimethylaminotrimethylsilane under controlled conditions. The typical synthesis involves:

- Mixing dimethylaminotrimethylsilane with sulfur tetrafluoride.

- Conducting the reaction at low temperatures (around -70 °C) in diethyl ether as a solvent.

- Precipitating TASF from the reaction mixture as a colorless salt .

TASF finds applications across various domains in organic chemistry:

- Fluorination: It is particularly useful for preparing alkyl fluorides and other fluorinated compounds.

- Organic Synthesis: The reagent facilitates multiple synthetic pathways by providing fluoride ions for various transformations.

- Pharmaceutical Chemistry: Its ability to introduce fluorine into drug candidates makes it valuable for pharmaceutical development .

Interaction studies involving TASF primarily focus on its reactivity with different substrates during chemical transformations. Its role as a fluoride source allows it to interact with various functional groups, enabling reactions such as nucleophilic substitutions and eliminations. Research has shown that TASF can displace fluoride ions from carbohydrate trifluoromethanesulphonates effectively, illustrating its utility in glycosylation reactions .

TASF shares similarities with other fluorinating agents but stands out due to its unique structure and properties. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(dimethylamino)sulfonium difluoride | Sulfonium ion | Anhydrous fluoride source |

| Trimethylsilyl fluoride | Silicon-fluoride complex | Less reactive than TASF |

| Potassium fluoride | Inorganic fluoride | Highly reactive; not anhydrous |

| Sodium fluoride | Inorganic fluoride | Commonly used but less selective than TASF |

TASF's anhydrous nature and its ability to act as a non-electrophilic source of fluoride set it apart from these compounds, making it particularly advantageous in sensitive synthetic applications where moisture control is critical .

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly abbreviated as TAS-F, is a fluorinating agent widely used in organic synthesis. Its systematic IUPAC name is difluoro(trimethyl)silanuide tris(dimethylamino)sulfanium. The reagent was first synthesized in 1985 through the reaction of sulfur tetrafluoride (SF₄) with dimethylaminotrimethylsilane. This development addressed the need for anhydrous fluoride sources in moisture-sensitive reactions, overcoming limitations of traditional reagents like tetrabutylammonium fluoride (TBAF).

Chemical Formula and Structural Representation

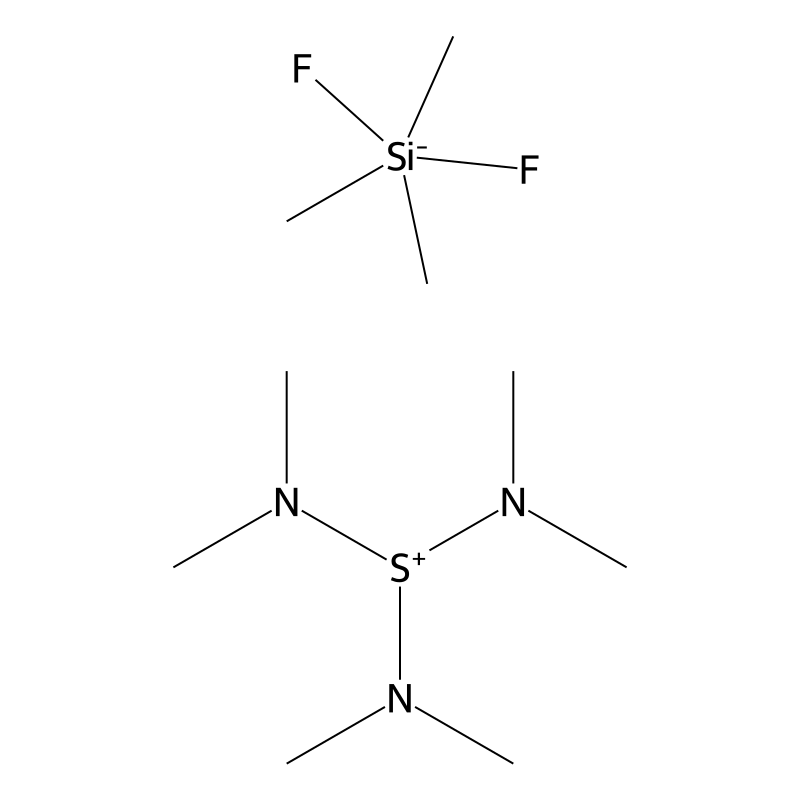

The compound has the molecular formula C₉H₂₇F₂N₃SSi and a molecular weight of 275.48 g/mol. Its structure consists of:

- A tris(dimethylamino)sulfonium cation [(CH₃)₂N)₃S⁺], where sulfur is coordinated to three dimethylamino groups.

- A difluorotrimethylsilicate anion [F₂Si(CH₃)₃⁻], adopting a trigonal bipyramidal geometry with axial fluorine atoms (Si–F bond length: 176 pm).

Crystallographic studies confirm the cation’s planar geometry, with S–N bond lengths of 1.612–1.675 Å and N–S–N angles of 99.6°.

CAS Registry and Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 59218-87-0 |

| PubChem CID | 9795567 |

| EC Number | 628-128-8 |

| MDL Number | MFCD00012170 |

| Density | Not experimentally determined |

| Melting Point | 98–101°C (methyl derivative) |

| Solubility | Soluble in MeCN, THF, pyridine |

Data compiled from.

The classical synthesis of tris(dimethylamino)sulfonium difluorotrimethylsilicate represents a foundational approach that has been extensively documented in organic synthesis literature. The method involves the direct reaction of sulfur tetrafluoride with N,N-dimethylaminotrimethylsilane under rigorously controlled conditions [1].

The fundamental chemical transformation proceeds according to the following stoichiometric equation:

3 (CH₃)₂NSi(CH₃)₃ + SF₄ → 2 (CH₃)₃SiF + [(CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻

This reaction requires careful management of temperature and atmosphere to ensure optimal yield and product purity. The procedure necessitates the use of dry diethyl ether as the reaction medium, with all manipulations conducted under strictly anhydrous conditions [1]. The reaction vessel must be equipped with appropriate safety measures, including dry ice condensers and efficient hood ventilation, due to the highly toxic nature of sulfur tetrafluoride.

The reaction mechanism involves the nucleophilic attack of the nitrogen-containing silane on the sulfur tetrafluoride, leading to the formation of the sulfonium cation and the simultaneous generation of trimethylsilyl fluoride as a byproduct [2]. The temperature control is critical, with the initial addition of dimethylaminotrimethylsilane requiring maintenance below -60°C to prevent decomposition and ensure complete reaction [1].

Table 3.1: Reaction Parameters for Classical Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Temperature Range | -70°C to room temperature | Prevents decomposition and ensures complete reaction |

| Reaction Time | 3 days | Allows complete conversion to product |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxygen interference |

| Solvent | Dry diethyl ether | Provides appropriate reaction medium |

| Yield | 71-78% | Typical yield under optimal conditions |

The classical synthesis yields colorless crystalline needles with a melting point of 98-101°C under anhydrous conditions [1]. The product exhibits extreme hygroscopicity, necessitating storage and handling under inert atmosphere conditions. Exposure to atmospheric moisture results in rapid decomposition, forming (Me₂N)₃S⁺ HF₂⁻ and (Me₃Si)₂O, which significantly lowers the melting point to 58-62°C [1].

Reaction of Dimethylaminotrimethylsilane with Sulfur Tetrafluoride

The detailed mechanistic pathway for the reaction between dimethylaminotrimethylsilane and sulfur tetrafluoride involves multiple distinct steps that contribute to the overall transformation efficiency. The initial phase requires precise temperature control during the condensation of sulfur tetrafluoride into the reaction vessel [1].

The sulfur tetrafluoride condensation process involves cooling a graduated cylinder in an acetone-dry ice bath while slowly introducing the gas until approximately 7 mL of liquid sulfur tetrafluoride is collected [1]. This corresponds to 13 grams at -70°C, representing 0.12 mol of the fluorinating agent. The subsequent distillation of this condensed material into the cooled reaction vessel containing dry ether represents a critical step in maintaining the required stoichiometry.

The addition of N,N-dimethylaminotrimethylsilane to the sulfur tetrafluoride solution requires careful rate control to maintain the reaction temperature below -60°C [1]. This addition typically requires approximately 30 minutes, with continuous stirring to ensure homogeneous mixing. The exothermic nature of the reaction necessitates gradual addition to prevent rapid temperature increases that could lead to decomposition or side reactions.

Table 3.2: Reagent Specifications and Purification Requirements

| Reagent | Purity Requirements | Purification Method |

|---|---|---|

| Sulfur Tetrafluoride | Commercial grade | Used without further purification |

| Dimethylaminotrimethylsilane | Free of dimethylamine | Distillation through 6-inch Vigreux column |

| Diethyl Ether | Anhydrous | Distillation from sodium/benzophenone |

| Nitrogen Gas | Dry | Passed through molecular sieves |

The reaction proceeds through the formation of intermediate complexes that facilitate the rearrangement of bonds and the ultimate formation of the sulfonium cation structure [2]. The mechanism involves the coordination of the nitrogen lone pair electrons with the sulfur center, followed by fluoride transfer and subsequent molecular rearrangement.

During the three-day reaction period, the product separates as fine crystals from the ether solution [1]. This crystallization process is enhanced by the reduced solubility of the ionic product in the nonpolar ether medium. The extended reaction time ensures complete conversion of starting materials and allows for the formation of well-defined crystalline structures.

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies for TAS-F preparation have incorporated significant improvements in both safety protocols and reaction efficiency. One notable advancement involves the substitution of sulfur tetrafluoride with dimethylaminosulfur trifluoride, commonly known as methyl DAST [1]. This modification addresses many safety concerns associated with handling gaseous sulfur tetrafluoride while maintaining comparable reaction outcomes.

The modified procedure utilizing dimethylaminosulfur trifluoride involves mixing 1 mole of the fluorinating agent with dry ether, followed by the controlled addition of 2.1 moles of dimethylaminotrimethylsilane over a period ranging from 30 minutes to 2 hours [1]. The reaction temperature is maintained below 20°C throughout the addition process, representing a significant improvement over the extremely low temperatures required in the classical method.

Table 3.3: Comparison of Classical and Modern Synthetic Approaches

| Aspect | Classical Method | Modern Method |

|---|---|---|

| Fluorinating Agent | Sulfur Tetrafluoride | Dimethylaminosulfur Trifluoride |

| Operating Temperature | -70°C to room temperature | Below 20°C |

| Safety Considerations | High toxicity gas handling | Reduced vapor pressure |

| Reaction Time | 3 days | 3 days |

| Yield | 71-78% | Comparable |

Recent developments in TAS-F synthesis have also focused on optimizing reaction conditions to improve both yield and product quality. The use of alternative solvents and the implementation of continuous flow methodologies represent emerging approaches in the field [3]. These methodologies aim to address the inherent challenges associated with the hygroscopic nature of the product and the need for strictly anhydrous conditions.

The integration of automated synthesis platforms has enabled more precise control over reaction parameters, leading to improved reproducibility and reduced handling risks [3]. These systems incorporate advanced temperature control mechanisms, automated gas handling systems, and integrated purification sequences that minimize product exposure to atmospheric moisture.

Alternative synthetic routes have been explored, including the use of different fluoride sources and modified reaction conditions [3]. However, the fundamental chemical transformation remains consistent across these various approaches, with the primary variations occurring in the specific reagents employed and the reaction conditions optimized for particular applications.

Purification Techniques and Quality Control

The purification of TAS-F requires specialized techniques that account for the extreme hygroscopicity and thermal sensitivity of the product. The standard purification protocol involves filtration under nitrogen atmosphere using a nitrogen pressure filter system [1]. This approach prevents exposure to atmospheric moisture while enabling the removal of unreacted starting materials and byproducts.

The washing procedure utilizes 50-100 mL of dry diethyl ether to remove soluble impurities while maintaining the integrity of the crystalline product [1]. The washing process must be conducted under rigorously anhydrous conditions to prevent decomposition of the product. Following the washing steps, the product is dried by passing a stream of dry nitrogen through the crystals, effectively removing residual solvent while maintaining the anhydrous environment.

Table 3.4: Quality Control Parameters for TAS-F

| Parameter | Specification | Analytical Method |

|---|---|---|

| Melting Point | 98-101°C | Capillary melting point determination |

| Appearance | Colorless crystalline needles | Visual inspection |

| Moisture Content | <0.1% | Karl Fischer titration |

| Purity | >95% | Nuclear magnetic resonance spectroscopy |

| Thermal Stability | Stable below 100°C | Thermogravimetric analysis |

The characterization of TAS-F purity involves multiple analytical techniques that provide comprehensive information about the chemical composition and physical properties. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for determining product purity and identifying potential impurities [2]. The ¹H NMR spectrum exhibits characteristic resonances at 2.96 ppm corresponding to the methyl groups of the sulfonium cation, while ¹³C NMR shows signals at 38.4 ppm for the same carbon atoms.

Fluorine-19 nuclear magnetic resonance spectroscopy provides critical information about the anionic component of the compound [4]. The difluorotrimethylsilicate anion exhibits a characteristic singlet that serves as a diagnostic tool for product identification and purity assessment. The chemical shift and splitting patterns provide insights into the electronic environment of the fluorine atoms and can reveal the presence of impurities or decomposition products.

The crystallographic characterization of TAS-F has revealed detailed structural information that supports quality control efforts [2]. The sulfonium cation exhibits S-N distances of 1.612 and 1.675 pm, with N-S-N angles of 99.6°. The difluorotrimethylsilicate anion displays a trigonal bipyramidal geometry with mutually trans fluorides, characterized by Si-F distances of 176 picometers and Si-C distances of 188 pm.

Table 3.5: Spectroscopic Characterization Data

| Technique | Key Observations | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 2.96 ppm (methyl protons) | Cation identification |

| ¹³C NMR | δ 38.4 ppm (methyl carbons) | Structural confirmation |

| ¹⁹F NMR | Singlet for anion fluorines | Anion characterization |

| IR Spectroscopy | Characteristic vibrational modes | Functional group identification |

The thermal analysis of TAS-F provides important information about stability and decomposition pathways. Thermogravimetric analysis reveals that the compound begins to decompose at temperatures exceeding 100°C, with the decomposition proceeding through multiple stages [5]. The initial decomposition involves the loss of trimethylsilyl fluoride, followed by further degradation of the sulfonium cation structure.

The implementation of quality control measures extends beyond analytical characterization to include proper storage and handling protocols. The product must be stored in sealed containers under inert atmosphere conditions to prevent moisture absorption and subsequent decomposition [1]. The storage temperature should be maintained below room temperature to minimize thermal degradation, with typical storage conditions involving refrigeration under nitrogen or argon atmosphere.

The assessment of product quality also involves evaluation of the physical properties, including crystal morphology and color. High-quality TAS-F appears as colorless crystalline needles with well-defined crystal faces [1]. Any deviation from this appearance, such as the presence of colored impurities or amorphous material, indicates potential quality issues that require further investigation.

The determination of water content represents a critical quality control parameter, given the extreme hygroscopicity of the product. Karl Fischer titration provides accurate quantitative measurement of moisture content, with specifications typically requiring less than 0.1% water content for high-quality material [1]. Elevated water content indicates exposure to atmospheric moisture and potential decomposition.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive